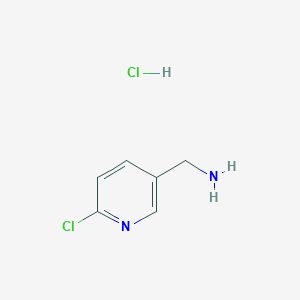

(6-Chloropyridin-3-yl)methanamine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

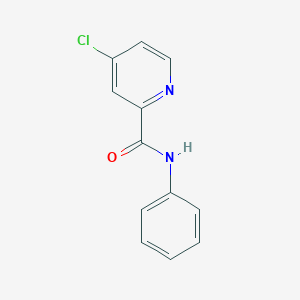

“(6-Chloropyridin-3-yl)methanamine hydrochloride” is a chemical compound with the CAS Number: 153471-65-9 . It is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .

Synthesis Analysis

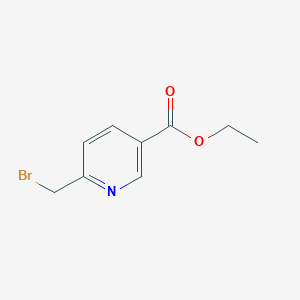

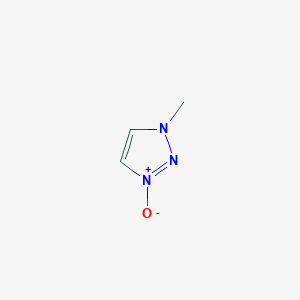

The synthesis of this compound involves the use of 1-hydroxy-7-aza-benzotriazole, N-[3-(N,N-dimethylamino)-propyl]-N’-ethyl-carbodiimide hydrochloride, and N-ethyl-N,N-diisopropylamine in dimethyl sulfoxide at 25℃ for 12 hours in an inert atmosphere . The reaction solution is then diluted with H2O, extracted with EA, and the organic layer is dried over Na2SO4. The filtrate is then concentrated to give a residue, which is purified by column chromatography to give the title compound .Molecular Structure Analysis

The molecular structure of “(6-Chloropyridin-3-yl)methanamine hydrochloride” is represented by the formula C6H7ClN2.ClH . The InChI key is KZFYOSHOWMDDMI-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The physical and chemical properties of “(6-Chloropyridin-3-yl)methanamine hydrochloride” include a molecular weight of 179.05 . The compound is stored in an inert atmosphere at 2-8°C .Wissenschaftliche Forschungsanwendungen

Catalyst in Organic Synthesis

A study by M. Sankaralingam and M. Palaniandavar (2014) detailed the use of related pyridyl methanamine derivatives in the selective hydroxylation of alkanes, showcasing their potential as catalysts in organic synthesis. These compounds, including variations of pyridyl methanamine ligands, were effective in the hydroxylation process, achieving high total turnover numbers and selectivity towards alcohols over ketones (Sankaralingam & Palaniandavar, 2014).

Photocytotoxicity for Therapeutic Applications

Uttara Basu et al. (2014) synthesized iron(III) complexes with pyridyl methanamine and examined their photocytotoxic properties. These complexes were found to display significant photocytotoxicity under red light, making them potential candidates for photoactivated cancer therapy. The study highlights the role of these complexes in generating reactive oxygen species upon light activation, leading to apoptotic cell death (Basu et al., 2014).

Molecular Structure Analysis

B. Lakshminarayana and colleagues (2009) focused on the structural analysis of a compound derived from (6-Chloropyridin-3-yl)methanamine, which was characterized by X-ray diffraction. The research provided insights into the molecular and crystal structure of the compound, offering valuable information for the development of new materials and chemical compounds (Lakshminarayana et al., 2009).

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of (6-Chloropyridin-3-yl)methanamine hydrochloride is LOXL2 (Lysyl Oxidase-Like 2) . LOXL2 is an enzyme that plays a crucial role in the cross-linking of collagen and elastin in the extracellular matrix, contributing to tissue remodeling and fibrosis .

Mode of Action

(6-Chloropyridin-3-yl)methanamine hydrochloride interacts with LOXL2, inhibiting its activity . The compound’s IC50 value, which represents the concentration of the compound required to inhibit 50% of LOXL2’s enzymatic activity, is 126 nM .

Biochemical Pathways

By inhibiting LOXL2, (6-Chloropyridin-3-yl)methanamine hydrochloride affects the cross-linking of collagen and elastin in the extracellular matrix . This can impact various biochemical pathways related to tissue remodeling and fibrosis .

Result of Action

The inhibition of LOXL2 by (6-Chloropyridin-3-yl)methanamine hydrochloride can potentially reduce tissue remodeling and fibrosis . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (6-Chloropyridin-3-yl)methanamine hydrochloride. For instance, the pH of the environment could affect the compound’s solubility and stability. Additionally, factors such as temperature and presence of other molecules could also influence the compound’s interaction with LOXL2 .

Eigenschaften

IUPAC Name |

(6-chloropyridin-3-yl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2.ClH/c7-6-2-1-5(3-8)4-9-6;/h1-2,4H,3,8H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZFYOSHOWMDDMI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CN)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40591129 |

Source

|

| Record name | 1-(6-Chloropyridin-3-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40591129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-Chloropyridin-3-yl)methanamine hydrochloride | |

CAS RN |

153471-65-9 |

Source

|

| Record name | 1-(6-Chloropyridin-3-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40591129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Fluorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B175314.png)